molecular formula C10H9NO5 B106942 3-Acetamidophthalic acid CAS No. 15371-06-9

3-Acetamidophthalic acid

Cat. No. B106942
CAS RN: 15371-06-9
M. Wt: 223.18 g/mol
InChI Key: ONSCGVISIRLDJQ-UHFFFAOYSA-N
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Description

3-Acetamidophthalic Acid is an impurity of Apremilast , an oral phosphodiesterase 4 inhibitor used in the treatment of psoriatic arthritis . It is also known as 3-(Acetylamino)-1,2-benzenedicarboxylic Acid .


Molecular Structure Analysis

The molecular formula of 3-Acetamidophthalic acid is C10H9NO5 . The molecular weight is 223.18 .


Physical And Chemical Properties Analysis

The boiling point of 3-Acetamidophthalic acid is approximately 518.2±45.0 C at 760 mmHg . The melting point is 260 C . It has a molecular weight of 223.19 .

Scientific Research Applications

Catalysis in Organic Synthesis

3-Acetamidophthalic acid derivatives have been used in the synthesis of zinc metal-organic frameworks (MOFs) that act as efficient catalysts. These frameworks demonstrate significant roles in catalyzing diastereoselective Henry reactions and transesterification reactions, offering new avenues in organic synthesis and catalysis (Karmakar, Guedes da Silva, & Pombeiro, 2014).

Development of Analytical Methods

Modifications of 3-Acetamidophthalic acid have been explored in creating novel electrodes for the simultaneous determination of substances like caffeine and paracetamol. For example, the use of poly(4-amino-3-hydroxynaphthalene sulfonic acid)-modified glassy carbon electrodes demonstrates the potential of these derivatives in enhancing analytical methodologies (Tefera, Geto, Tessema, & Admassie, 2016).

Biochemical Research

Studies have employed derivatives like Dl-3-n-butylphthalide, a variation of 3-Acetamidophthalic acid, to understand its effects on brain metabolism in ischemic conditions. Such research provides insights into the metabolic changes and therapeutic potential of these compounds (Liu et al., 2017).

Microbial and Fermentation Technology

In microbial engineering, Corynebacterium glutamicum has been engineered for the production of chemicals like 3-hydroxypropionic acid, using pathways that could potentially involve 3-Acetamidophthalic acid derivatives. This approach paves the way for bio-based production of valuable chemicals (Chen et al., 2017).

Environmental Applications

Research into novel amorphous materials, like Co(OH)2 nanocages, for environmental applications such as wastewater treatment and drug degradation, may involve the use of 3-Acetamidophthalic acid derivatives. These studies highlight the role of these compounds in developing efficient and sustainable environmental solutions (Qi et al., 2020).

Pharmacokinetics and Drug Metabolism

The metabolism and pharmacokinetics of compounds like 3-n-Butylphthalide, closely related to 3-Acetamidophthalic acid, are studied to understand their biotransformation in humans. This research is crucial for developing safe and effective pharmaceuticals (Diao et al., 2013).

Polymer and Material Science

3-Acetamidophthalic acid derivatives are also instrumental in the synthesis of new materials, such as organosoluble copolyamides. These polymers, with potential applications in various industries, illustrate the material science applications of these compounds (Faghihi, Shabanian, & Kazemi, 2009).

Safety And Hazards

The safety information available indicates that 3-Acetamidophthalic acid may be harmful . The hazard statements include H317, H341, H351, H361, H413 . Precautionary statements include P305+P351+P338 .

properties

IUPAC Name

3-acetamidophthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c1-5(12)11-7-4-2-3-6(9(13)14)8(7)10(15)16/h2-4H,1H3,(H,11,12)(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSCGVISIRLDJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065878
Record name 3-(Acetylamino)phthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetamidophthalic acid

CAS RN

15371-06-9
Record name 3-(Acetylamino)-1,2-benzenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15371-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetamidophthalic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015371069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 3-(acetylamino)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-(Acetylamino)phthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-acetamidophthalic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.807
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-ACETAMIDOPHTHALIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1M6HR1N6D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AB Kapadia, SR Patel - Journal of Macromolecular Science …, 1982 - Taylor & Francis
Poly[2,2′-(R-substituted-o-phenylene)-5,5′bibenzimidazole]s [R = m-NHad), m-NHAC (II), p-Cl (III), and the N-methylation products of II and HI and the chlorination product of poly[2,2…
Number of citations: 2 www.tandfonline.com
Y Lu, X Shen, T Hang, M Song - Journal of Pharmaceutical and Biomedical …, 2017 - Elsevier
This study aims at investigating the separation, identification and characterization of related substances in apremilast by LC–MS hyphenated techniques, as well as the synthesis …
Number of citations: 13 www.sciencedirect.com

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